1-Methyl-3-(3-methylphenyl)thiourea

概要

説明

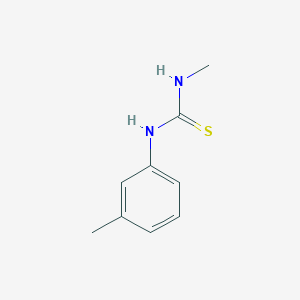

1-Methyl-3-(3-methylphenyl)thiourea is an organosulfur compound with the molecular formula C9H12N2S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.

作用機序

Target of Action

1-Methyl-3-(3-methylphenyl)thiourea is a type of thiourea derivative . Thiourea derivatives have been found to inhibit various enzymes, such as urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Mode of Action

For example, they can act as ligands for complexation with transition metals . The presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors .

Biochemical Pathways

It is known that thiourea derivatives can affect various biochemical pathways due to their broad spectrum of pharmacological properties . For example, they have demonstrated varied biological activities such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .

Pharmacokinetics

For example, it has a molecular weight of 180.27 . It has a melting point of 105 °C and a predicted boiling point of 264.4±33.0 °C . Its predicted density is 1.159±0.06 g/cm3 . These properties can impact the compound’s bioavailability and its ability to reach its target in the body.

Result of Action

It has been found that thiourea derivatives can have potent inhibitory activity against enzymes such as urease . For example, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were found to be potent anti-urease inhibitors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors . This suggests that the presence of ions and transition metals in the environment could potentially influence the compound’s action.

準備方法

The synthesis of 1-Methyl-3-(3-methylphenyl)thiourea typically involves the reaction of aniline derivatives with isothiocyanates. One common method involves the reaction of 3-methylphenyl isothiocyanate with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified by recrystallization .

Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

化学反応の分析

1-Methyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .

科学的研究の応用

1-Methyl-3-(3-methylphenyl)thiourea has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Thiourea derivatives, including this compound, have shown promise as enzyme inhibitors.

Medicine: The compound is investigated for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Industry: In industrial applications, thiourea derivatives are used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.

類似化合物との比較

1-Methyl-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

1-Phenyl-3-(3-methylphenyl)thiourea: This compound has a similar structure but with a phenyl group instead of a methyl group.

1-Methyl-3-(4-methylphenyl)thiourea: This isomer has the methyl group on the 4-position of the phenyl ring instead of the 3-position.

1-Methyl-3-(2-methylphenyl)thiourea: Another isomer with the methyl group on the 2-position of the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity compared to other thiourea derivatives .

生物活性

1-Methyl-3-(3-methylphenyl)thiourea (CAS No. 35524-89-1) is an organosulfur compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound features a thiourea functional group, where the oxygen in urea is replaced by sulfur. Its molecular formula is C₁₁H₁₄N₂S, with a molecular weight of 180.27 g/mol. The compound's structure includes a methyl group attached to the nitrogen atom at position one and a 3-methylphenyl group at position three, contributing to its unique chemical behavior and biological activity.

Pharmacological Activities

Thioureas, including this compound, have been extensively studied for their pharmacological effects, which include:

- Antioxidant Activity : Research indicates that thioureas can scavenge free radicals and reduce oxidative stress. In particular, studies have shown that compounds similar to this compound exhibit significant antioxidant properties against various free radicals such as DPPH and ABTS .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in metabolic processes:

- Antibacterial Properties : Preliminary studies suggest that this thiourea derivative displays antibacterial activity against various bacterial strains, making it a candidate for further investigation in antimicrobial therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Macromolecules : The compound may interact with proteins and enzymes due to its structural features, potentially altering their functions and pathways.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it helps mitigate oxidative damage in cells, which is crucial for maintaining cellular health and function .

Study on Antioxidant and Enzyme Inhibition Activities

A study evaluated the biological activities of several thiourea derivatives, including this compound. The results indicated that:

- The compound exhibited significant inhibition of AChE and BuChE.

- It showed a notable reduction in the activity of α-amylase, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism .

Toxicological Evaluation

In vivo studies conducted on Swiss male albino mice assessed the safety profile of thiourea derivatives. The findings revealed that:

- This compound did not exhibit any toxic effects on hematological or biochemical parameters.

- Histopathological examinations confirmed no adverse effects on liver tissue at tested doses, indicating its potential for therapeutic use .

Comparative Analysis with Similar Compounds

The following table summarizes the unique properties of this compound compared to other thioureas:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methyl-3-(4-methylphenyl)thiourea | Similar methyl and phenyl substitutions | Different biological activity patterns |

| N-(4-Chlorobenzoyl)-N'-methylthiourea | Contains a chlorobenzoyl moiety | Notable anti-cancer properties |

| 1-Acetyl-3-(methylphenyl)thiourea | Acetyl group substitution at position one | Distinct reactivity profiles |

This comparison highlights how variations in substituents can influence the pharmacological profiles of thiourea derivatives.

特性

IUPAC Name |

1-methyl-3-(3-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAZBJCORJAGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402841 | |

| Record name | 1-methyl-3-(3-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35524-89-1 | |

| Record name | NSC131961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-3-(3-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。